molecular formula C13H13ClFN B13031049 6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline

6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline

Cat. No.: B13031049
M. Wt: 237.70 g/mol
InChI Key: KTXZSDLBFMWFLU-UHFFFAOYSA-N
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Description

6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of tert-butyl, chloro, and fluoro substituents on the isoquinoline ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes.

    Introduction of Substituents: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride. The chloro and fluoro substituents can be introduced through halogenation reactions using reagents like thionyl chloride and fluorine gas or other fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The isoquinoline core can undergo oxidation to form N-oxides or reduction to form dihydroisoquinolines.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.

Major Products

    Substitution Products: Derivatives with different nucleophiles replacing the chloro or fluoro groups.

    Oxidation Products: Isoquinoline N-oxides.

    Reduction Products: Dihydroisoquinolines.

    Coupling Products: Biaryl derivatives.

Scientific Research Applications

6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the tert-butyl, chloro, and fluoro groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    6-(Tert-butyl)-1-chloroisoquinoline: Lacks the fluoro substituent.

    6-(Tert-butyl)-8-fluoroisoquinoline: Lacks the chloro substituent.

    1-Chloro-8-fluoroisoquinoline: Lacks the tert-butyl substituent.

Uniqueness

6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline is unique due to the combined presence of tert-butyl, chloro, and fluoro groups on the isoquinoline ring. This combination imparts distinct chemical reactivity and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H13ClFN

Molecular Weight

237.70 g/mol

IUPAC Name

6-tert-butyl-1-chloro-8-fluoroisoquinoline

InChI

InChI=1S/C13H13ClFN/c1-13(2,3)9-6-8-4-5-16-12(14)11(8)10(15)7-9/h4-7H,1-3H3

InChI Key

KTXZSDLBFMWFLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)C=CN=C2Cl)F

Origin of Product

United States

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